chemical properties of 2-acetylcyclohexane-1-carboxylic acid
chemical properties of 2-acetylcyclohexane-1-carboxylic acid
Comprehensive Technical Guide on the Chemical Properties and Applications of 2-Acetylcyclohexane-1-carboxylic Acid
Executive Summary
In the landscape of modern organic synthesis and medicinal chemistry, bifunctional cycloalkanes serve as critical scaffolds for complex drug architectures. 2-Acetylcyclohexane-1-carboxylic acid is a highly versatile, saturated cyclic compound featuring both a reactive methyl ketone and a carboxylic acid moiety. This technical whitepaper dissects its physicochemical profiling, crystallographic behavior, synthetic methodologies, and downstream applications in drug development, providing a self-validating framework for researchers and chemical engineers.
Molecular Architecture & Physicochemical Profiling
Understanding the baseline physico is essential for predicting its pharmacokinetic behavior (such as membrane permeability) and its reactivity in synthetic workflows[1].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | 2-acetylcyclohexane-1-carboxylic acid |
| CAS Number | 148029-00-9 |
| Molecular Formula | C9H14O3 |
| Molecular Weight | 170.21 g/mol |
| Topological Polar Surface Area (TPSA) | 54.4 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
Crystallographic Logic and Hydrogen Bonding
The stereochemistry of this compound heavily dictates its solid-state behavior. In the trans-(+/-)-2-acetylcyclohexanecarboxylic acid isomer, the spatial arrangement prevents the formation of an internal lactol—a common degradation or isomerization pathway in carboxy ketones.
Crystallographic studies reveal that the intramolecular dihedral angle between the carboxyl and ketone planes is 74.8°[2]. This specific geometry places the nucleophilic hydroxyl oxygen outside of the Bürgi-Dunitz trajectory required to attack the carbonyl carbon. Consequently, there is zero intramolecular interaction between the two functional groups[3]. Instead, the compound stabilizes itself in the solid state via centrosymmetric carboxyl dimerization across the ab and ac faces of the crystal lattice, characterized by a tight O···O distance of 2.668 Å and an O-H···O angle of 173°[2],[3].
Fig 1: Structural conformation and hydrogen-bonding logic of the trans-isomer.
Synthetic Methodologies & Mechanistic Causality
The synthesis of 2-acetylcyclohexane-1-carboxylic acid requires the full saturation of an aromatic precursor (2-acetylbenzoic acid) without compromising the reducible ketone moiety.
Protocol: Selective Catalytic Hydrogenation of 2-Acetylbenzoic Acid
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Objective: To fully saturate the aromatic ring while strictly preserving the reducible acetyl moiety.
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Causality of Experimental Choice: Standard palladium on carbon (Pd/C) or platinum dioxide (PtO₂) often leads to competitive over-reduction of the ketone to a secondary alcohol. By utilizing Rhodium on Alumina (Rh/Al₂O₃), we exploit rhodium's lower activation energy for arene coordination. This allows for complete ring saturation at moderate hydrogen pressures without reducing the C=O bond.
Self-Validating Step-by-Step Workflow:
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Substrate Preparation: Dissolve 10.0 g of 2-acetylbenzoic acid in 100 mL of anhydrous ethanol.
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Causality: Ethanol provides optimal solubility for the precursor while acting as a mild proton donor to stabilize the transition state on the catalyst surface.
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Catalyst Loading: Add 1.0 g of 5% Rh/Al₂O₃ (10 wt% relative to the substrate). Purge the Parr reactor vessel three times with N₂, followed by three purges with H₂ to ensure an oxygen-free environment.
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Pressurization & Reaction: Pressurize the reactor to 50 psi H₂ and stir vigorously at 25°C for 12 hours.
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Causality: Maintaining strict room temperature prevents the thermal over-reduction of the ketone that occurs at elevated temperatures.
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Validation Checkpoint (In-Process): Extract a 0.5 mL aliquot, filter, and analyze via FT-IR.
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Self-Validation: The reaction is deemed successful when the aromatic C=C stretches (1600, 1580 cm⁻¹) disappear, but the distinct ketone C=O stretch (1710 cm⁻¹) remains robust. If a broad O-H stretch appears near 3300 cm⁻¹ (distinct from the acid dimer stretch), over-reduction to the alcohol has occurred, indicating a failure in temperature or pressure control.
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Workup & Crystallization: Filter the mixture through a Celite pad to remove the heterogeneous catalyst. Concentrate the filtrate in vacuo. Recrystallize the crude residue from a 1:3 mixture of ethyl acetate and hexanes to isolate the trans-isomer.
Reactivity and Application in Drug Development
In medicinal chemistry, 2-acetylcyclohexane-1-carboxylic acid is a highly prized intermediate. Its dual functionality allows for orthogonal synthetic modifications.
A primary application of this compound is its use as a precursor for mechanism-based (suicide) inhibitors targeting cholesterol esterase[4]. By subjecting the acetyl group to alpha-halogenation (using X₂ under acidic conditions), the compound is converted into a halomethyl ketone[4]. This halomethyl ketone acts as a reactive electrophile. When the enzyme's active-site serine or cysteine residue attacks the carbonyl carbon, the halogen acts as a leaving group, resulting in irreversible covalent alkylation of the enzyme. Simultaneously, the carboxylic acid acts as a versatile handle for amide coupling, allowing medicinal chemists to attach various lipophilic or hydrophilic amines to fine-tune the drug's overall logP and oral bioavailability.
Fig 2: Synthetic pathway and downstream drug development applications.
References
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Newman, J. M., Thompson, H. W., & Lalancette, R. A. (2002). "trans-2-acetylcyclohexanecarboxylic acid: hydrogen-bonding patterns in two isomeric keto acids". IUCr Journals. [Link]
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National Center for Biotechnology Information. (2025). "2-acetylcyclohexane-1-carboxylic Acid | C9H14O3 | CID 5238448". PubChem. [Link]
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Newman, J. M., Thompson, H. W., & Lalancette, R. A. (2002). "trans-4-Acetylcyclohexanecarboxylic acid and (+/-)-trans-2-acetylcyclohexanecarboxylic acid: hydrogen-bonding patterns in two isomeric keto acids". PubMed. [Link]
- Mjalli, A. M. M., et al. (1999). "US5942631A - Inhibitors of cholesterol esterase".
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- 1. 2-acetylcyclohexane-1-carboxylic Acid | C9H14O3 | CID 5238448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. trans-4-Acetylcyclohexanecarboxylic acid and (+/-)-trans-2-acetylcyclohexanecarboxylic acid: hydrogen-bonding patterns in two isomeric keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5942631A - Inhibitors of cholesterol esterase - Google Patents [patents.google.com]
